molecular formula C10H10F3NO2 B13088190 Methyl 4-(trifluoromethyl)benzylcarbamate

Methyl 4-(trifluoromethyl)benzylcarbamate

Cat. No.: B13088190
M. Wt: 233.19 g/mol
InChI Key: SRFVHRSUVBVLEZ-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzylcarbamate is an organic compound with the molecular formula C10H10F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a benzylcarbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)benzylcarbamate typically involves the reaction of 4-(trifluoromethyl)benzylamine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(trifluoromethyl)benzylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)phenylcarbamate
  • Methyl 4-(trifluoromethyl)phenylacetate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-(trifluoromethyl)benzylcarbamate is unique due to the presence of both a trifluoromethyl group and a benzylcarbamate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl N-[[4-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)14-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

SRFVHRSUVBVLEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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